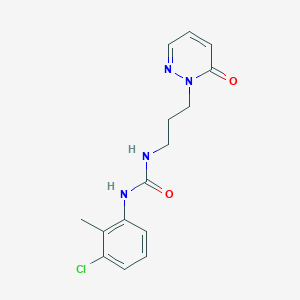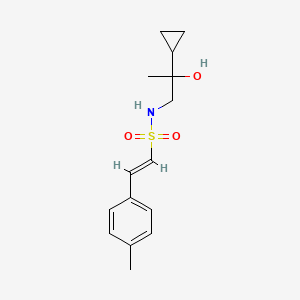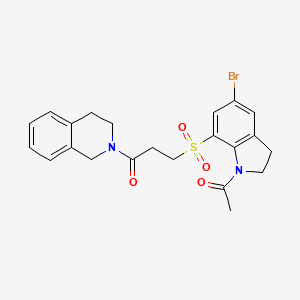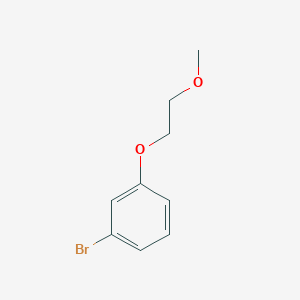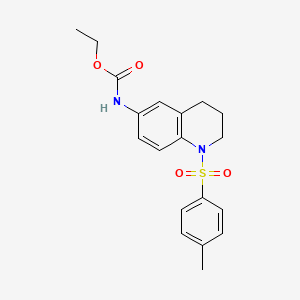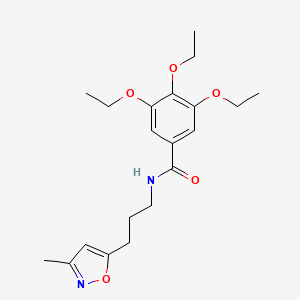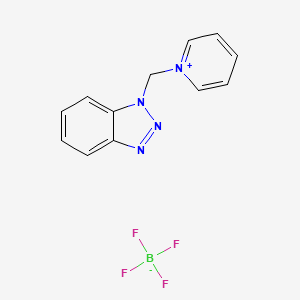![molecular formula C21H18ClF3N4O5S2 B2816788 N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 392299-27-3](/img/structure/B2816788.png)
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C21H18ClF3N4O5S2 and its molecular weight is 562.96. The purity is usually 95%.
BenchChem offers high-quality N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Research has focused on synthesizing various 1,3,4-thiadiazoles, including N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide, and exploring their structures. For example, compounds like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole and related derivatives have been synthesized and structurally analyzed (Lalezari & Sharghi, 1966).
Anticancer Research
- Several studies have investigated the anticancer properties of thiadiazole derivatives. For instance, some compounds have been evaluated for their in vitro anticancer activity, showing potential as drug-like small molecules with anticancer properties (Yushyn, Holota, & Lesyk, 2022).
Enzyme Inhibition Studies
- Thiadiazole compounds have been evaluated as inhibitors of various enzymes, such as carbonic anhydrase, suggesting their potential use as antitumor agents (Ilies et al., 2003).
Agricultural Applications
- Research into the synthesis of novel pesticides, such as bistrifluron, which involves derivatives of 1,3,4-thiadiazole, has shown promising results in controlling pests (Liu An-chan, 2015).
Material Chemistry
- Thiadiazole derivatives have applications in materials chemistry. For instance, they have been used as precursors in the crystal engineering of organometallic materials, with studies focusing on the coordination behavior of these compounds with transition metal ions (Ardan et al., 2017).
Antibacterial and Antifungal Research
- Several thiadiazole derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Kidwai et al., 2000).
Corrosion Inhibition Studies
- Research has also focused on using thiadiazole derivatives as corrosion inhibitors, evaluating their effectiveness in protecting materials such as mild steel in acidic mediums (Udhayakala et al., 2013).
Antiviral Research
- Thiadiazole derivatives have been synthesized and evaluated for their anti-tobacco mosaic virus activity, showcasing their potential in antiviral research (Chen et al., 2010).
Antitubercular Agents
- These compounds have also been explored as potential antitubercular agents, showing efficacy against Mycobacterium tuberculosis and its multidrug-resistant strains (Karabanovich et al., 2016).
Central Nervous System Activity
- Some thiadiazole derivatives have been evaluated for their central nervous system activity, showing promising antidepressant and anxiolytic properties (Clerici et al., 2001).
Eigenschaften
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N4O5S2/c1-32-14-6-10(7-15(33-2)17(14)34-3)18(31)27-19-28-29-20(36-19)35-9-16(30)26-13-8-11(21(23,24)25)4-5-12(13)22/h4-8H,9H2,1-3H3,(H,26,30)(H,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAAQNOSFXOZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B2816707.png)
